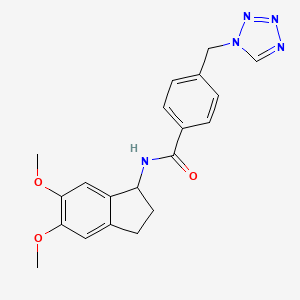
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1H-tetraazol-1-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1H-tetraazol-1-ylmethyl)benzamide” is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by its complex structure, which includes an indene moiety, a tetrazole ring, and a benzamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1H-tetraazol-1-ylmethyl)benzamide” typically involves multiple steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a series of reactions starting from simple aromatic compounds. This often involves Friedel-Crafts alkylation or acylation reactions.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via cyclization reactions involving nitriles and azides under acidic or basic conditions.
Coupling with Benzamide: The final step involves coupling the indene-tetrazole intermediate with a benzamide derivative using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the indene moiety.
Reduction: Reduction reactions could target the carbonyl group in the benzamide or the double bonds in the indene structure.
Substitution: Substitution reactions could occur at the aromatic rings, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Br2, Cl2) or nitrating agents (HNO3) under acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It could be tested for activity against various biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it useful in various industrial applications.
Mécanisme D'action
The mechanism of action of “N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1H-tetraazol-1-ylmethyl)benzamide” would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could act as an agonist or antagonist at specific receptors, modulating their activity.
Pathway Modulation: The compound might affect specific signaling pathways, altering cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1H-tetrazol-1-ylmethyl)benzamide: A closely related compound with slight structural variations.
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1H-imidazol-1-ylmethyl)benzamide: Another similar compound with an imidazole ring instead of a tetrazole ring.
Uniqueness
The uniqueness of “N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1H-tetraazol-1-ylmethyl)benzamide” lies in its specific combination of functional groups, which might confer unique chemical and biological properties. Its structure allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C20H21N5O3 |
|---|---|
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(tetrazol-1-ylmethyl)benzamide |
InChI |
InChI=1S/C20H21N5O3/c1-27-18-9-15-7-8-17(16(15)10-19(18)28-2)22-20(26)14-5-3-13(4-6-14)11-25-12-21-23-24-25/h3-6,9-10,12,17H,7-8,11H2,1-2H3,(H,22,26) |
Clé InChI |
WRHOTEIGSMETQX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(CCC2=C1)NC(=O)C3=CC=C(C=C3)CN4C=NN=N4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)piperidin-4-one](/img/structure/B13366661.png)
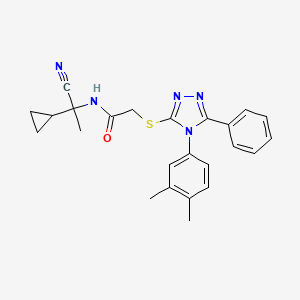
![N-(2-{[2-(1-methylethylidene)hydrazino]carbonyl}phenyl)-2-furamide](/img/structure/B13366664.png)
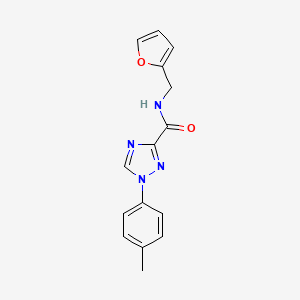
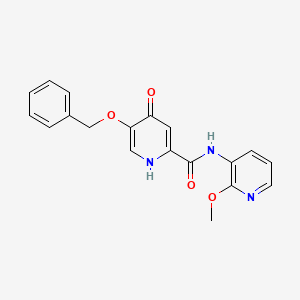
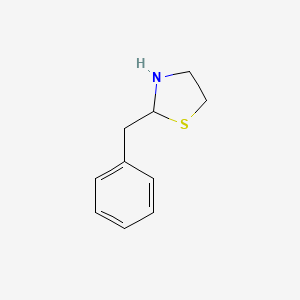
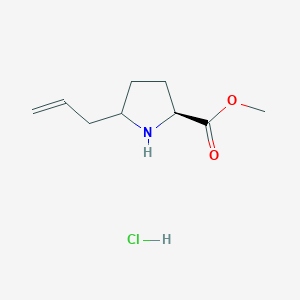


![4-Fluorophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13366703.png)
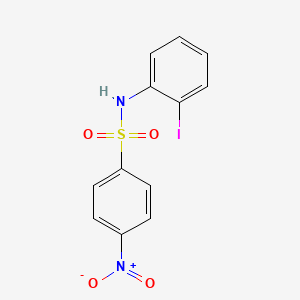
![5-butyl-3,6-dihydroxy-1H-benzo[de]isoquinoline-1,4(2H)-dione](/img/structure/B13366721.png)
![3-{3-Bromo-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B13366735.png)

